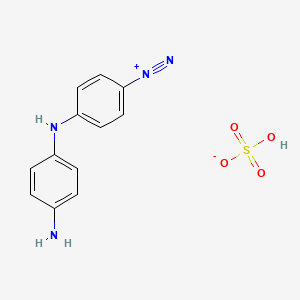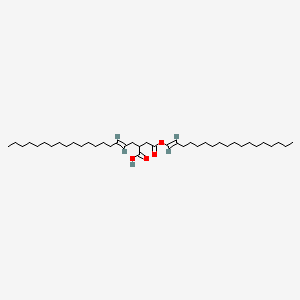
3-(3-Hydroxypropoxy)propyl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxypropoxy)propyl laurate: is a chemical compound with the molecular formula C18H36O4 and a molecular weight of 316.47604 g/mol . . This compound is an ester formed from lauric acid and 3-(3-hydroxypropoxy)propanol. It is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxypropoxy)propyl laurate typically involves the esterification of lauric acid with 3-(3-hydroxypropoxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous process. This involves the use of a fixed-bed reactor where lauric acid and 3-(3-hydroxypropoxy)propanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Hydroxypropoxy)propyl laurate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted esters or ethers.
Aplicaciones Científicas De Investigación
3-(3-Hydroxypropoxy)propyl laurate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a surfactant in the formulation of cosmetics and personal care products
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxypropoxy)propyl laurate involves its interaction with biological membranes. The compound’s hydrophilic and lipophilic properties allow it to incorporate into the lipid bilayer of cell membranes, disrupting their structure and function. This can lead to the leakage of cellular contents and ultimately cell death . The molecular targets and pathways involved in this process are still under investigation.
Comparación Con Compuestos Similares
Monolaurin: An ester of lauric acid and glycerol, known for its antimicrobial properties.
Sucrose laurate: An ester of lauric acid and sucrose, used as a surfactant in food and cosmetics.
Erythorbyl laurate: An ester of lauric acid and erythorbic acid, known for its antioxidant properties.
Comparison: 3-(3-Hydroxypropoxy)propyl laurate is unique in its structure, which includes a 3-(3-hydroxypropoxy)propyl group. This gives it distinct chemical properties compared to other lauric acid esters. For example, monolaurin and sucrose laurate have different hydrophilic-lipophilic balance (HLB) values, affecting their solubility and surface activity. Erythorbyl laurate, on the other hand, has antioxidant properties that are not present in this compound .
Propiedades
Número CAS |
97635-32-0 |
|---|---|
Fórmula molecular |
C18H36O4 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
3-(3-hydroxypropoxy)propyl dodecanoate |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-13-18(20)22-17-12-16-21-15-11-14-19/h19H,2-17H2,1H3 |
Clave InChI |
CGGKBZSXQOLUNV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


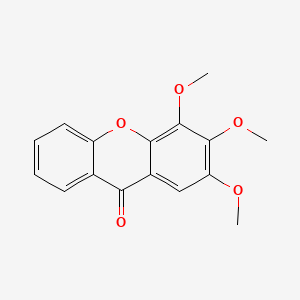
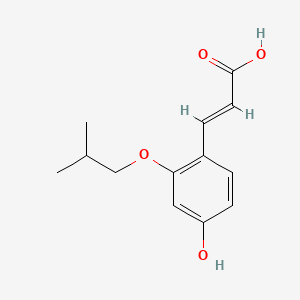


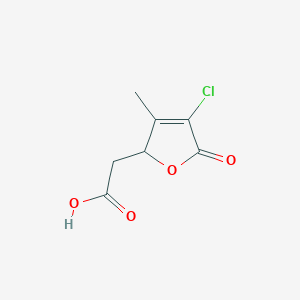
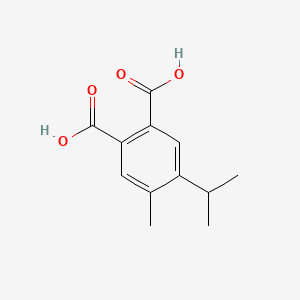
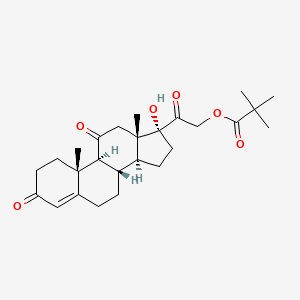
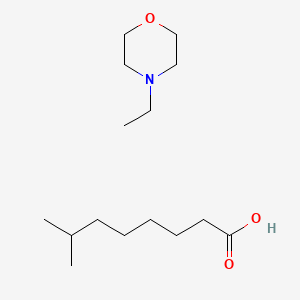
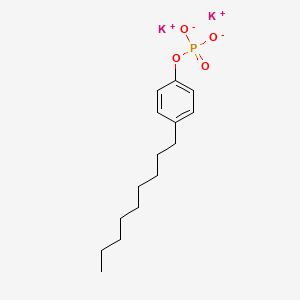
![4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12670075.png)

